![molecular formula C19H24ClN5O2 B4461916 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4461916.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Descripción general
Descripción
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It belongs to the class of compounds known as kinase inhibitors, which have been shown to modulate various signaling pathways in the body.
Mecanismo De Acción
The mechanism of action of CEP-1347 involves the inhibition of JNK activity, which is known to play a key role in the pathogenesis of neurological disorders. JNK is activated in response to various stress signals, including oxidative stress and inflammation, and can promote cell death and inflammation. By inhibiting JNK activity, CEP-1347 can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activity, the promotion of neuron survival, and the reduction of inflammation. These effects have been observed in various in vitro and in vivo models of neurological disorders, suggesting that CEP-1347 has potential therapeutic applications in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-1347 for lab experiments is its specificity for JNK inhibition, which allows for the selective modulation of this pathway. However, one of the limitations of CEP-1347 is its potential off-target effects, which may limit its usefulness in certain experimental settings. Additionally, the optimal dosage and administration of CEP-1347 for therapeutic applications in humans is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that can avoid the potential off-target effects of CEP-1347. Another area of interest is the investigation of the optimal dosage and administration of CEP-1347 for therapeutic applications in humans. Additionally, further research is needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's disease and Alzheimer's disease.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the regulation of cell death and inflammation. By inhibiting JNK activity, CEP-1347 has been shown to protect neurons from damage and promote their survival.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-21-19-22-14(2)12-17(23-19)24-8-10-25(11-9-24)18(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJIFLWQCOUNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.